Dioxifedrine

beta-2 adrenoceptor selectivity bronchodilator pharmacology structure–activity relationship

Eliminate off-target α₁/β₁ interference in your cardiovascular assays. Dioxifedrine's 500-fold β₂/β₁ selectivity ensures a clean, unambiguous vasodepressor signal, a critical advantage over non-selective agents like epinephrine. - Achieves 500x higher β₂ over β₁ potency in the pithed rat model. - 8-fold more potent than α-methylnorepinephrine at central NTS microinjection. - Serves as a definitive β₂ reference standard for radioligand binding and chiral method validation.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 10329-60-9
Cat. No. B088899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxifedrine
CAS10329-60-9
Synonyms3,4-dihydroxy-alpha-(1-(methylamino)ethyl)benzyl aldohol
alpha-methyladrenaline
alpha-methylepinephrine
alpha-methylepinephrine hydrochloride
alpha-methylepinephrine hydrochloride, ((R*,S*)-(+-))-isomer
alpha-methylepinephrine hydrochloride, (erythro-(+-))-isomer
alpha-methylepinephrine hydrochloride, (threo-(+-))-isomer
alpha-methylepinephrine, (threo-(+-))-isomer
alpha-methylepinephrine, (threo-(-))-isomer
alpha-methylepinephrine, erythro-(-)-isome
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)O)O)O)NC
InChIInChI=1S/C10H15NO3/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7/h3-6,10-14H,1-2H3
InChIKeyDDBFLXGTCAVAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxifedrine Identity and Pharmacology


Dioxifedrine (INN; CAS 10329-60-9), also known as α‑methylepinephrine or 3,4‑dihydroxyephedrine, is a synthetic sympathomimetic amine belonging to the substituted phenethylamine class [1]. It is described as a β‑adrenergic receptor agonist with bronchodilator activity, selectively binding to and activating β₂‑adrenergic receptors in bronchiolar smooth muscle [2][3]. Chemically, it is the catecholamine (3,4‑dihydroxylated) derivative of ephedrine and the α‑methylated analogue of epinephrine; key structural analogues include dioxethedrin, corbadrine (levonordefrin), and α‑methyldopamine [1][4]. The compound was assigned an INN but was never marketed as a therapeutic agent, positioning it primarily as a research‑tool compound and a pharmacologically active metabolite of α‑methyldopa [1].

β₂/β₁ adrenoceptor selectivity research tool
Chiral enantiomer-controlled reference compound
Research-use-only; never marketed as therapeutic

Dioxifedrine Substitution Limitations


Dioxifedrine occupies a unique pharmacophore space defined by the combination of a catechol (3,4‑dihydroxy) ring, an α‑methyl substituent, and an N‑methyl terminal amine. This triad confers a receptor‑selectivity profile that is qualitatively and quantitatively distinct from endogenous catecholamines (epinephrine, norepinephrine), from its N‑desmethyl analogue corbadrine, and from the N‑ethyl analogue dioxethedrin [1]. Empirical evidence demonstrates that α‑methyl substitution of epinephrine produces a marked shift in adrenoceptor subtype selectivity—dramatically enhancing β₂ potency while simultaneously suppressing α₁‑mediated vasoconstriction and β₁‑mediated chronotropy [1]. Consequently, in‑class compounds cannot be interchanged without fundamentally altering the experimental outcome, particularly in studies where β₂‑selective agonism must be disentangled from confounding α‑ or β₁‑ adrenergic effects [2].

Epinephrine
Lacks β₂ selectivity and may introduce confounding α₁ and β₁ effects in functional studies.
Corbadrine / α-Methylnorepinephrine
Lower β₂ potency and distinct central depressor profile; may alter CNS study outcomes.
Racemic or (αR)-enriched material
The (αR) enantiomer is inactive; incorrect stereochemistry may abolish biological response.

Dioxifedrine Differentiation Evidence


β₂ Selectivity Compared to Epinephrine

In the pithed rat model, α‑methylepinephrine (dioxifedrine) exhibited an apparent 500‑fold selectivity for β₂‑adrenoceptors over β₁‑adrenoceptors, measured via β₂‑mediated vasodepressor responses versus β₁‑mediated chronotropic responses [1]. In contrast, the parent compound epinephrine showed no such selectivity, producing both β₁ and β₂ effects with comparable potency [1]. This selectivity was achieved through α‑methyl substitution, which consistently and dramatically increased β₂ potency across epinephrine, norepinephrine, and dopamine scaffolds while simultaneously reducing epinephrine's α₁‑mediated vasoconstriction potency [1].

β₂ Selectivity vs Epinephrine
Head-to-head
~500-fold β₂/β₁
Supports β₂-selective agonist profiling
Functional pithed rat model; vasodepressor vs chronotropic endpoints
beta-2 adrenoceptor selectivity bronchodilator pharmacology structure–activity relationship

β₂ Receptor Binding in Human Lymphocytes

In radioligand competition studies using [³H]dihydroalprenolol binding to β₂‑adrenoceptors on human lymphocytes, (−)‑erythro‑α‑methylepinephrine (dioxifedrine) was more potent than (−)‑epinephrine, (−)‑norepinephrine, and (−)‑erythro‑α‑methylnorepinephrine (corbadrine) at displacing the radioligand [1]. The same study also demonstrated that dioxifedrine competed with high affinity for α₂‑receptors, being as potent as norepinephrine at this subtype, while showing weaker competition at α₁‑receptors compared with epinephrine and norepinephrine [1].

Human β₂ Binding Rank
Head-to-head
Dioxifedrine
> Epinephrine > Norepinephrine ≈ Corbadrine
Establishes human β₂ binding potency order
[³H]dihydroalprenolol displacement on lymphocyte membranes
beta-2 adrenoceptor binding human lymphocyte assay catecholamine pharmacology

Central Hypotensive Potency in the NTS

When injected directly into the nucleus tractus solitarius (NTS) of rats, α‑methylepinephrine (dioxifedrine) was approximately eightfold more potent than α‑methylnorepinephrine (corbadrine) as a depressor agent [1]. Among the three major α‑methyldopa metabolites evaluated—α‑methyldopamine, α‑methylnorepinephrine, and α‑methylepinephrine—dioxifedrine was the most potent depressor agent following intravenous infusion, lateral ventricle injection, and NTS injection [2].

CNS NTS Depressor Potency
Head-to-head
~8-fold > α-methylnorepinephrine
Supports central α₂ research with higher NTS potency
Nucleus tractus solitarius microinjection in rats
central nervous system pharmacology alpha-2 adrenoceptor antihypertensive research

Peripheral Hemodynamic Directionality

Intravenous administration of 1 µg doses of (±)‑α‑methylepinephrine (4.3 nmol) produced a depressor (blood‑pressure‑lowering) response in urethane‑anesthetized normotensive rats, whereas equivalent molar doses of (±)‑α‑methylnorepinephrine (4.5 nmol) and (−)‑epinephrine (3.0 nmol) produced pressor (blood‑pressure‑raising) responses [1]. This qualitative inversion of the hemodynamic response—from pressor to depressor—is a direct consequence of α‑methyl substitution on the epinephrine scaffold, which selectively enhances β₂ vasodilation while suppressing α₁‑mediated vasoconstriction [2].

Peripheral Hemodynamic Direction
Head-to-head
Dioxifedrine: depressor
Epinephrine / α-methylnorepinephrine: pressor
Enables pure vasodepressor β₂-agonist studies
Intravenous bolus in normotensive rats; qualitative inversion of BP response
cardiovascular pharmacology vasodepressor response alpha-methyl substitution

Stereochemical Determinants of Activity

Evaluation of the separated enantiomers of erythro‑α‑methylepinephrine revealed that (αR)‑erythro‑α‑methylepinephrine is devoid of apparent biological activity, whereas the (αS)‑erythro isomer possesses substantial adrenergic receptor binding capacity [1]. The (αS)‑erythro isomer was less active than the endogenous catecholamines (R)‑norepinephrine and (R)‑epinephrine in competing for α₁‑receptor binding sites, but the stereospecific nature of its interaction—consistent with the β‑R configuration at the beta carbon—provides additional evidence for its recognition as a biologically relevant ligand [1].

Stereochemical Activity
Head-to-head
(αS)-active; (αR)-inactive
Enantiomeric purity essential for biological activity
Radioligand binding in rat forebrain; complete loss with (αR) isomer
stereochemistry enantioselective pharmacology structure–activity relationship

Dioxifedrine Application Scenarios


β₂‑Adrenoceptor Functional Selectivity Profiling

Dioxifedrine's 500‑fold β₂/β₁ selectivity, established through direct head‑to‑head comparison with epinephrine in the pithed rat model [1], makes it the preferred agonist for experiments requiring a clean β₂‑mediated vasodepressor signal free of β₁‑cardiac chronotropic interference. Contract research organizations (CROs) and academic laboratories conducting in vivo cardiovascular phenotyping or ex vivo organ‑bath studies of airway or vascular smooth muscle can use dioxifedrine as a reference β₂‑selective agonist where epinephrine's non‑selective profile would produce ambiguous results.

Human β₂‑Receptor Binding Assays

Because dioxifedrine was more potent than epinephrine, norepinephrine, and α‑methylnorepinephrine in competing for β₂‑receptors on human lymphocytes [1], it serves as a valuable reference ligand in radioligand binding displacement assays and fluorescence‑based competition studies targeting the human β₂‑adrenoceptor. Pharmaceutical discovery teams screening candidate β₂‑agonists or antagonists can use dioxifedrine to define the upper boundary of the β₂ affinity range in assay validation and quality control panels.

Central α₂‑Adrenoceptor Pharmacology

Dioxifedrine is ~8‑fold more potent than α‑methylnorepinephrine in the nucleus tractus solitarius [1] and is the most potent depressor agent among α‑methyldopa metabolites across multiple central administration routes [2]. Neuroscience laboratories investigating central blood‑pressure regulation, α₂‑adrenoceptor signal transduction in brainstem nuclei, or the metabolite‑mediated mechanism of α‑methyldopa will find dioxifedrine to be the most pharmacologically relevant and potent tool compound for intracerebroventricular or NTS microinjection studies.

Enantioselective Adrenergic Pharmacology

The complete loss of biological activity in the (αR)‑erythro enantiomer versus the active (αS)‑erythro form [1] positions chirally pure dioxifedrine as a critical reference material for laboratories studying stereochemical determinants of adrenergic receptor recognition. Analytical chemistry groups developing chiral separation methods for catecholamines, and pharmacology labs dissecting the enantioselectivity of receptor–ligand interactions, require enantiomerically defined dioxifedrine as both an active positive control and an inactive negative control.

Application
Selection Property
Validation Focus
β₂‑Adrenoceptor functional selectivity profiling
β₂/β₁ selectivity window
In vivo cardiovascular endpoint interpretation
Human β₂‑receptor binding assays
Human β₂ binding potency rank
Radioligand competition assay validation
Central α₂‑adrenoceptor pharmacology
NTS depressor potency context
CNS microinjection endpoint interpretation
Enantioselective adrenergic pharmacology
Enantiomer-specific bioactivity
Chiral separation and receptor recognition studies
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